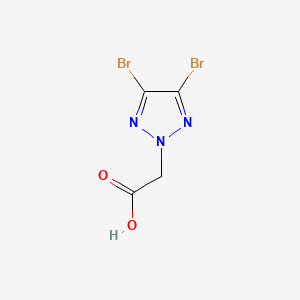

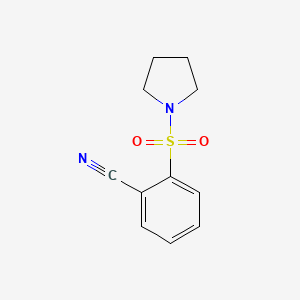

![molecular formula C7H5N3O4 B2585759 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1116135-65-9](/img/structure/B2585759.png)

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known as NPO, is a heterocyclic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Aplicaciones Científicas De Investigación

Synthesis of Nitro Pyrido- and Dipyrido[1,4]oxazines

The synthesis of nitro pyrido- and dipyrido[1,4]oxazines showcases the chemical versatility and potential applicability of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one-related compounds. Through reactions involving 2-chloro-3,5-dinitropyridine with various o-aminophenols followed by intramolecular substitution, researchers have developed methods to obtain these heterocyclic systems, indicating their importance in synthetic organic chemistry and potential application in designing novel materials or bioactive molecules (Bastrakov et al., 2016).

Preparation of Nitropyrido[3,4-c]furoxan

The preparation of nitropyrido[3,4-c]furoxan, closely related to the structural motif of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, highlights its role in forming charge-transfer complexes and crystalline hydrates. This work underlines the compound's significance in the study of molecular interactions and the formation of complexes with potential applications in materials science and sensor technology (Bailey et al., 1971).

Oxidation of the Ligand in Nitro Complexes of Ruthenium(III)

Research into the oxidation of the ligand in nitro complexes of ruthenium(III) provides insight into the chemical behavior of nitro groups in coordination compounds, which could inform the development of novel catalysts or materials with unique electronic properties. This work suggests potential applications in catalysis and materials science, where nitro and pyrido[1,4]oxazin-3(4H)-one analogs could play a role (Keene et al., 1980).

Domino Reactions Based on Cycloadditions of Pyrido[1,2-a]pyrazines

The study of domino reactions based on cycloadditions of pyrido[1,2-a]pyrazines with azadienophiles, leading to pyridyl substituted 1,2,4-triazinones, exemplifies the complex chemical reactivity of pyrido-oxazinone derivatives. Such research underscores the compound's utility in synthetic strategies aimed at constructing nitrogen-rich heterocycles, which are of interest in pharmaceutical chemistry and material science (Billert et al., 1999).

One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones

The one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones demonstrates the chemical accessibility of oxazinone derivatives, offering a straightforward method for obtaining these compounds. This synthesis route could facilitate research into novel compounds with biological activity or material properties (Cho et al., 2003).

Propiedades

IUPAC Name |

7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYHPQBVSFDSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

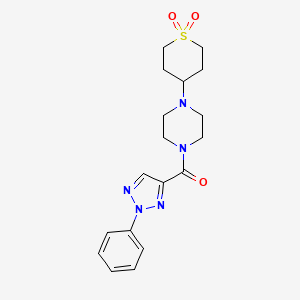

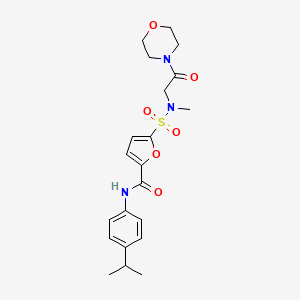

![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

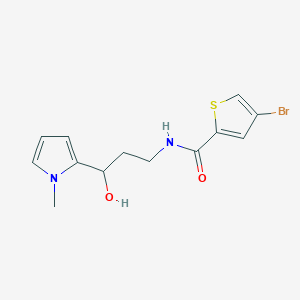

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

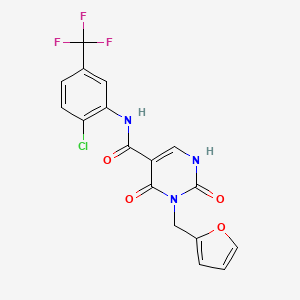

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)